molecular formula C19H18ClN3O4S B2725205 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 678546-99-1

2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2725205
CAS RN: 678546-99-1
M. Wt: 419.88
InChI Key: AWHFZQVRASSLJU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group suggests that this compound may have some biological activity, but without specific studies, it’s hard to say for certain .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the introduction of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, a common feature in many pharmaceutical drugs, attached to a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the piperazine ring might undergo reactions with acids or bases, and the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group might react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperazine ring might make it more soluble in water, while the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group might increase its reactivity .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of derivatives closely related to the compound involves antimicrobial activities. Studies have shown that compounds synthesized through the modification of the benzo[d]isothiazol-3-yl and piperazine derivatives demonstrate potent inhibitory activities against various microbial strains. For instance, a series of compounds synthesized by Mishra and Chundawat (2019) showed significant activity against gram-negative bacterial strains like P. aeruginosa and S. aureus, as well as against fungal strains like C. albicans, indicating a potential for developing new antimicrobial agents from this chemical class (Mishra & Chundawat, 2019).

Antifungal Compound Studies

Another study focused on the solubility thermodynamics and partitioning processes of a novel potential antifungal compound within the same chemical family, emphasizing its poor solubility in buffer solutions and hexane but better solubility in alcohols. This research provides insights into the physicochemical properties essential for the biological activity and formulation of such compounds as antifungal agents (Volkova, Levshin, & Perlovich, 2020).

Structural Studies and Crystallography

Structural analysis and crystallography studies have also been conducted on similar compounds to understand their molecular configuration, which is crucial for their biological activities. For example, Köysal et al. (2003) reported on the crystal structure of a compound with a central piperazine ring, highlighting the molecule's planar and perpendicular arrangements essential for its biological interactions (Köysal et al., 2003).

Antitubercular Activity

Further extending the compound's application, Reddy et al. (2014) synthesized a series of molecules targeting the inhibition of Mycobacterium tuberculosis DNA GyrB, demonstrating significant antitubercular activity and highlighting the compound's potential in combating tuberculosis (Reddy et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve testing its toxicity and investigating potential applications in medicine or other fields .

properties

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c20-14-4-3-5-15(12-14)21-8-10-22(11-9-21)18(24)13-23-19(25)16-6-1-2-7-17(16)28(23,26)27/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHFZQVRASSLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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